molecular formula C12H19F3N2O4 B2797580 (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2241140-14-5

(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid

Cat. No. B2797580
M. Wt: 312.289
InChI Key: VEGPWKYHAHPHBN-GNAZCLTHSA-N
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Description

Pyrrole carboxamides are a class of compounds that have been studied for their potential biological activities . They are often used in the synthesis of pyrrole-imidazole alkaloids (PIA), which are sponge-derived secondary metabolites . These alkaloids have a broad range of biological activities and display interesting skeletal diversity and complexity .


Synthesis Analysis

The synthesis of pyrrole carboxamides involves various strategies, ranging from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself . For example, one method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrrole carboxamides can undergo a variety of chemical reactions. For instance, they can participate in metal-catalyzed conversions of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .

Scientific Research Applications

Synthesis and Reactivity

  • The work by Hugener and Heimgartner (1995) discusses the boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives, leading to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and related compounds. This study highlights the synthetic versatility of related compounds in organic synthesis, suggesting potential pathways for synthesizing complex molecules including pyrrole derivatives (Hugener & Heimgartner, 1995).

  • In another study, Kumar and Mashelker (2007) reported the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, indicating the importance of heterocyclic chemistry in developing compounds with potential pharmacological activities (Kumar & Mashelker, 2007).

Potential Applications in Material Science

  • The facile synthesis and X-ray crystal structure of 2,3,7,8-tetramethyl-2,2′-dipyrrin trifluoroacetate reported by Datta and Lightner (2008) illustrate the application of similar compounds in material science, particularly in the development of molecular structures with potential applications in optoelectronics and photophysics (Datta & Lightner, 2008).

Applications in Heterocyclic Chemistry

  • Ergun et al. (2014) described the synthesis of thio- and furan-fused heterocycles, demonstrating the role of similar compounds in the development of novel heterocyclic structures with potential applications in pharmaceuticals and organic materials (Ergun et al., 2014).

Future Directions

The future directions in the study of pyrrole carboxamides could involve the development of new synthetic strategies, the discovery of new biological activities, and the exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

(3aS,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c1-3-12(2)9(13)10-6-11-4-8(10)5-14-7-10;3-2(4,5)1(6)7/h8,11H,3-7H2,1-2H3;(H,6,7)/t8-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGPWKYHAHPHBN-GNAZCLTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C12CNCC1COC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)[C@]12CNC[C@H]1COC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid

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